Methyl 4-aminocycloheptane-1-carboxylate chemical structure and physical properties
Methyl 4-aminocycloheptane-1-carboxylate chemical structure and physical properties
An In-Depth Technical Guide to Methyl 4-aminocycloheptane-1-carboxylate
Introduction: A Versatile Scaffold in Modern Chemistry
Methyl 4-aminocycloheptane-1-carboxylate is a non-proteinogenic, cyclic amino acid ester. As a bifunctional molecule, it incorporates a reactive primary amine and a methyl ester group onto a seven-membered cycloheptane ring. This unique structural arrangement provides a semi-rigid, three-dimensional scaffold that is of increasing interest to researchers in medicinal chemistry and materials science. Its constrained conformation, compared to linear analogues, allows for the precise spatial orientation of functional groups, a critical feature in the design of targeted therapeutics and novel polymers. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and analytical characterization, offering valuable insights for scientists engaged in drug discovery and chemical research.
Chemical Structure and Stereoisomerism
The core of methyl 4-aminocycloheptane-1-carboxylate is a cycloheptane ring. The defining features are a methyl carboxylate group (-COOCH₃) at the C1 position and an amino group (-NH₂) at the C4 position. The spatial relationship between these two substituents gives rise to stereoisomerism.
1.1. Cis/Trans Isomerism
Due to the substitution pattern on the cycloheptane ring, the molecule exists as two primary diastereomers: cis and trans.
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cis-isomer: Both the amino group and the methyl carboxylate group are on the same face of the cycloheptane ring.
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trans-isomer: The amino group and the methyl carboxylate group are on opposite faces of the ring.
The specific stereochemistry is a crucial determinant of the molecule's overall shape and its ability to interact with biological targets. Distinguishing between these isomers is a critical step in its characterization, typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Physicochemical Properties
The physical and chemical properties of methyl 4-aminocycloheptane-1-carboxylate dictate its handling, reactivity, and application. While experimental data for this specific molecule is sparse, properties can be predicted based on its structure and data from analogous compounds.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [2][3][4] |
| Molecular Weight | 171.24 g/mol | [2][3] |
| CAS Number | 1782857-39-9 | [4][5] |
| Appearance | Predicted to be a colorless to yellow powder, crystals, or liquid, similar to its cyclohexane analog. | [6] |
| Solubility | The hydrochloride salt is expected to be soluble in water. | [7][8] |
| Predicted XlogP | 0.8 | [2] |
| Stability | Should be stored in a cool, dry place, away from strong oxidizing agents. | [7][8] |
The presence of both a basic amino group and a hydrolyzable ester group makes the molecule susceptible to changes in pH and temperature. The amine function allows for the formation of acid addition salts (e.g., hydrochloride salts), which often exhibit improved solubility and stability.
Synthesis and Purification Workflow
The most direct synthesis of methyl 4-aminocycloheptane-1-carboxylate is the Fischer esterification of the corresponding amino acid, 4-aminocycloheptane-1-carboxylic acid. This reaction is typically performed in methanol under acidic conditions.
Experimental Protocol: Fischer Esterification
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Reaction Setup: Suspend 4-aminocycloheptane-1-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.25 M). Cool the suspension to -10°C to 0°C using an ice/salt bath.
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Acid Catalyst Addition: Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the cooled suspension with vigorous stirring.[8] The SOCl₂ reacts with methanol to form HCl in situ, which protonates the carboxylic acid and catalyzes the esterification.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the excess methanol and HCl. This typically yields the crude product as its hydrochloride salt.
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Purification: The crude methyl 4-aminocycloheptane-1-carboxylate hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the pure product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic techniques is employed for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information on the electronic environment of all protons. Key signals include a singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm, multiplets for the cycloheptane ring protons, and a signal for the proton on the carbon bearing the amino group (H4). The chemical shift and, critically, the coupling constants (J-values) of the protons at C1 and C4 can be used to differentiate between the cis and trans isomers.[1] In the more stable chair-like conformations, axial-axial couplings typically exhibit larger J-values (10-13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (2-5 Hz), providing a definitive method for stereochemical assignment.[1]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), and the carbons of the cycloheptane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected at:
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~3400-3250 cm⁻¹: N-H stretching vibrations of the primary amine.
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~2950-2850 cm⁻¹: C-H stretching vibrations of the cycloheptane ring and methyl group.[9]
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~1735 cm⁻¹: C=O stretching vibration of the ester group.[10]
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~1250-1150 cm⁻¹: C-O stretching vibration of the ester group.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the spectrum will typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 172.13.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Applications in Research and Drug Development
The true value of methyl 4-aminocycloheptane-1-carboxylate lies in its potential as a molecular building block. Cyclic amino acids are highly valued in drug discovery for their ability to introduce conformational constraints into peptides and small molecules.
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Peptidomimetics: Incorporating this scaffold into a peptide backbone can induce specific secondary structures (e.g., turns or helices), enhance metabolic stability by preventing enzymatic degradation, and improve receptor binding affinity and selectivity.
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Novel Scaffolds: The amino and ester groups serve as versatile handles for further chemical modification, allowing for the construction of diverse compound libraries for high-throughput screening.
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Pharmaceutical Intermediates: Analogous structures, such as methyl 4-aminocyclohexanecarboxylate, are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][8] The cycloheptane derivative represents a novel variant for exploring new chemical space.
Conclusion
Methyl 4-aminocycloheptane-1-carboxylate is a structurally intriguing and synthetically accessible building block. Its defined stereochemistry and bifunctional nature make it a valuable tool for researchers aiming to develop next-generation therapeutics and advanced materials. A thorough understanding of its synthesis and a rigorous application of modern analytical techniques are paramount to successfully harnessing its potential in chemical and pharmaceutical research.
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